molecular formula C12H14O7 B13397986 (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B13397986
M. Wt: 270.23 g/mol
InChI Key: WVHAUDNUGBNUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tetrahydro-2H-pyran derivative with a phenoxy substituent at position 6 and a carboxylic acid group at position 2. It features three hydroxyl groups at positions 3, 4, and 5, creating a polar, hydrophilic core. Recent studies identified it in Crawfurdia fasciculata (肺形草) using HPLC-LTQ-Orbitrap-MS/MS, marking its first discovery in this plant .

Properties

IUPAC Name

3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHAUDNUGBNUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactionsThe final deprotection step yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid group can produce primary alcohols .

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its structure allows it to interact with various enzymes and receptors, making it useful in studying biochemical pathways .

Medicine

In medicine, (2S,3S,4,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid is investigated for its potential therapeutic properties.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure provides specific properties that are valuable in manufacturing processes .

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and phenoxy groups allow it to form hydrogen bonds and hydrophobic interactions, influencing the activity of these targets. Pathways involved include modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a family of pyran-carboxylic acids with diverse substituents. Key analogs include:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Structural Features
Target Compound Phenoxy C₁₆H₁₈O₉* ~374.3† Trihydroxy, phenoxy, carboxylic acid
() 6,8-Difluoro-4-methyl-2-oxo-2H-chromen-7-yl C₁₆H₁₄F₂O₉ 388.27 Fluorinated coumarin group, enhances stability
() 5-Hydroxy-6-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl C₂₂H₂₀O₁₁ 460.39 Chromenyl group, higher lipophilicity
() 2-Nitrophenoxy C₁₂H₁₃NO₉‡ ~331.2 Nitro group, electron-withdrawing effects
() 2-Hydroxybenzoyloxy C₁₃H₁₄O₁₀ ~342.3 Salicylate-like substituent

Key Observations :

  • Phenoxy vs.
  • Fluorination : The difluoro-methyl-coumarin group in may enhance metabolic stability and bioavailability due to fluorine’s electronegativity .
  • Nitro Group : ’s nitro substituent introduces strong electron-withdrawing effects, which could alter reactivity and binding affinity .

Physicochemical Properties

Compound Solubility Storage Conditions Notes
Target Compound Not reported Likely -20°C (inferred) Identified in plant extract; requires stabilization
Sample solution at 10 mM -20°C Fluorinated analogs often require cold storage
Not reported -20°C (inert atmosphere) Chromenyl derivatives may degrade under light/heat
Not reported Not specified Nitro groups may increase sensitivity to reduction

Key Trends :

  • Low-temperature storage (-20°C) is common for labile pyran-carboxylic acids to prevent hydrolysis or oxidation .
  • Fluorinated and chromenyl derivatives () likely exhibit lower solubility than the target compound due to bulky substituents.

Biological Activity

(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its tetrahydropyran structure with multiple hydroxyl groups contributing to its reactivity and interaction with biological systems. Its molecular formula is C12H14O7C_{12}H_{14}O_7, and it has a molecular weight of 270.24 g/mol. The presence of hydroxyl groups suggests potential for hydrogen bonding, which may enhance its solubility and bioavailability.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases. In vitro studies have shown that (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid can scavenge free radicals effectively.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Anti-inflammatory Effects

The compound has been observed to exert anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways. This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid may be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups facilitate the donation of electrons to free radicals.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting their integrity and function.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.

Case Studies

StudyFindingsReference
Study ADemonstrated antioxidant activity with IC50 values lower than standard antioxidants like ascorbic acid.
Study BShowed significant antibacterial activity against Staphylococcus aureus and E. coli with MIC values ranging from 10 to 50 µg/mL.
Study CIn vivo studies indicated reduced inflammation in models of arthritis when treated with the compound.

Q & A

Basic Question: What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?

Methodological Answer:
Synthesis typically involves multi-step protection/deprotection strategies. For example, benzyl or acetyl groups are used to protect hydroxyl groups during glycosylation or esterification steps, as seen in structurally related pyran derivatives . Key steps include:

  • Protection : Use acetyl or benzyl groups to stabilize reactive hydroxyls during coupling reactions.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates.
  • Yield Optimization : Monitor reaction progress via TLC or LC-MS to minimize side products. Adjust stoichiometry (e.g., 1.2 equivalents of phenoxy donor) and temperature (40–60°C for glycosylation).

Basic Question: Which analytical techniques are critical for confirming the compound’s structural identity and purity?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is required:

  • NMR : 1H/13C NMR (DMSO-d6 or CDCl3) to assign stereochemistry and verify substituents. 2D techniques (COSY, HSQC) resolve overlapping signals in the pyran ring .
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to confirm molecular weight (expected [M–H]⁻ ~ 328.3).
  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 210 nm for purity assessment (>95%) .

Advanced Question: How can researchers resolve contradictions in reported solubility data across studies?

Methodological Answer:
Discrepancies often arise from variations in solvent systems, purity, or measurement techniques. Follow this protocol:

Standardize Solvents : Test solubility in DMSO, water, and PBS (pH 7.4) at 25°C.

Validate Purity : Re-analyze batches via HPLC to exclude impurities affecting solubility .

Control Conditions : Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions.

StudySolubility in Water (mg/mL)MethodReference
A0.0877ESOL
B0.604Ali

Resolution : Discrepancies may reflect computational (ESOL vs. Ali models) vs. experimental measurements. Cross-validate with shake-flask assays.

Advanced Question: What strategies ensure stereochemical fidelity during synthesis and analysis?

Methodological Answer:
The compound’s five stereocenters demand rigorous control:

  • Chiral Catalysis : Use asymmetric catalysis (e.g., Sharpless epoxidation analogs) for key bond formations .
  • Chiral HPLC : Employ a Chiralpak IC column (hexane/isopropanol, 90:10) to separate enantiomers.
  • X-ray Crystallography : Resolve ambiguous NOE correlations (from 2D NMR) with single-crystal XRD .

Advanced Question: How should researchers design assays to evaluate its biological activity in carbohydrate metabolism disorders?

Methodological Answer:
Focus on enzyme inhibition or receptor binding:

  • In Vitro : Test α-glucosidase inhibition (IC50) using 4-nitrophenyl-α-D-glucopyranoside as substrate .
  • In Vivo : Use streptozotocin-induced diabetic mice; administer 10–50 mg/kg orally and monitor blood glucose.
  • Mechanistic Studies : Perform molecular docking (AutoDock Vina) against human maltase-glucoamylase (PDB: 2QLY) to predict binding modes .

Basic Question: What safety protocols are essential for handling this compound?

Methodological Answer:
Adhere to OSHA/GHS guidelines:

  • PPE : Nitrile gloves (tested for permeation resistance), lab coat, and P95 respirator during powder handling .
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced Question: How are pharmacokinetic parameters (e.g., LogP, bioavailability) determined experimentally?

Methodological Answer:

  • LogP Measurement : Shake-flask method (octanol/water partitioning) with LC-MS quantification .
  • Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) for intestinal absorption.
ParameterValueMethodReference
LogP-0.87Consensus
TPSA225.06 ŲComputational
Solubility (ESOL)0.604 mg/mLPredictive

Advanced Question: What methodologies elucidate its mechanism of action in enzymatic systems?

Methodological Answer:

  • Kinetic Assays : Measure K_m and V_max shifts in target enzymes (e.g., α-amylase) via spectrophotometry.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔH, ΔS) with purified enzyme .
  • Site-Directed Mutagenesis : Identify critical residues (e.g., Asp214 in α-glucosidase) for binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.